molecular formula C24H15FN2O5S2 B12158783 Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate

Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate

Cat. No.: B12158783
M. Wt: 494.5 g/mol
InChI Key: PAKURGKVVFYJEI-UHFFFAOYSA-N
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Description

Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate is a structurally complex heterocyclic compound featuring a benzoate ester core substituted with a fluorinated benzothiazole ring, a thienylcarbonyl group, and a pyrrolinone moiety.

Properties

Molecular Formula

C24H15FN2O5S2

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 4-[1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C24H15FN2O5S2/c1-32-23(31)13-6-4-12(5-7-13)19-18(20(28)16-3-2-10-33-16)21(29)22(30)27(19)24-26-15-9-8-14(25)11-17(15)34-24/h2-11,19,29H,1H3

InChI Key

PAKURGKVVFYJEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the condensation of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.

    Construction of the Pyrroline Ring: This involves the cyclization of a suitable precursor, such as a thienyl-substituted acyl chloride, with an amine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thienyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The benzothiazole and pyrroline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole or pyrroline derivatives.

Scientific Research Applications

Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s unique structure allows it to fit into specific binding sites, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound Methyl benzoate 6-fluorobenzothiazole, thienylcarbonyl, pyrrolin Not reported Hypothesized bioactivity (e.g., kinase inhibition) N/A
I-6230 (Ethyl benzoate derivative) Ethyl benzoate Pyridazin-3-yl, phenethylamino Not reported Potential kinase/modulator activity
I-6473 (Ethyl benzoate derivative) Ethyl benzoate 3-methylisoxazol-5-yl, phenethoxy Not reported Agrochemical or anti-inflammatory leads
Example 62 (Chromenone-pyrazolopyrimidine) Chromen-4-one Pyrazolo[3,4-d]pyrimidin-1-yl, fluoroarenes 560.2 Melting point: 227–230°C; Suzuki coupling
LS-03205 (Methyl benzoate derivative) Methyl benzoate Thiadiazol-2-ylmethoxy, phenylcarbamoyl 369.4 No significant hazards reported
Thiazopyr (Pyridinecarboxylate) Pyridinecarboxylate Thiazolyl, trifluoromethyl, difluoromethyl Not reported Herbicide (pesticide)

Core Structure and Ester Groups

The target compound utilizes a methyl benzoate core, contrasting with ethyl benzoate derivatives (e.g., I-6230, I-6473) from . For example, LS-03205 (methyl benzoate with a thiadiazole group) has a molecular weight of 369.4 g/mol, while ethyl-based analogs like Example 62 (560.2 g/mol) show higher weights due to bulkier substituents .

Heterocyclic Substituents

  • Benzothiazole vs. Pyridazine/Isoxazole: The 6-fluorobenzothiazole group in the target compound may enhance binding affinity to biological targets compared to pyridazine (I-6230) or isoxazole (I-6473) rings, as fluorinated benzothiazoles are known for their role in kinase inhibition and anticancer activity .
  • Thienylcarbonyl vs. Thiazolyl/Thiadiazolyl : The thienylcarbonyl group in the target compound could improve π-π stacking interactions in biological systems, similar to thiazopyr’s thiazolyl group, which contributes to its herbicidal activity .

Physicochemical Properties

  • Melting Points: Example 62, with a pyrazolopyrimidine-chromenone structure, has a melting point of 227–230°C, suggesting high crystallinity. The target compound’s pyrrolinone and benzothiazole groups may similarly confer high thermal stability .

Biological Activity

Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20_{20}H17_{17}F1_{1}N2_{2}O5_{5}S and a CAS number of 514191-83-4. Its structure incorporates several functional groups, including a benzoate moiety, a fluorobenzothiazole ring, and a pyrrolin derivative, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
  • Anticancer Properties : Studies have indicated that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

  • Anticancer Study : A study evaluated the cytotoxicity of the compound on human cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-712.5Apoptosis via caspase activation
    HeLa15.0Cell cycle arrest at G2/M phase
  • Antimicrobial Activity : Another study tested the compound against various pathogens, demonstrating broad-spectrum antimicrobial activity.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL

Pharmacological Applications

The compound's unique structure suggests potential applications in various therapeutic areas:

  • Cancer Therapy : Due to its cytotoxic properties, it may be developed as a chemotherapeutic agent.
  • Infection Control : Its antimicrobial properties could lead to new treatments for resistant infections.
  • Inflammatory Diseases : The anti-inflammatory effects warrant exploration in conditions like rheumatoid arthritis.

Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications.

Synthesis Improvements

Innovative synthetic routes have been developed to increase yield and purity, employing methods such as microwave-assisted synthesis and solvent-free reactions.

Future Directions

Further research is necessary to fully elucidate the compound's mechanism of action and to assess its safety profile through preclinical and clinical trials. Investigations into structure-activity relationships (SAR) will be crucial for optimizing efficacy and reducing potential side effects.

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